1-Cyclopropoxy-4-iodobenzene 1-Cyclopropoxy-4-iodobenzene
Brand Name: Vulcanchem
CAS No.: 1243459-31-5
VCID: VC2870085
InChI: InChI=1S/C9H9IO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2
SMILES: C1CC1OC2=CC=C(C=C2)I
Molecular Formula: C9H9IO
Molecular Weight: 260.07 g/mol

1-Cyclopropoxy-4-iodobenzene

CAS No.: 1243459-31-5

Cat. No.: VC2870085

Molecular Formula: C9H9IO

Molecular Weight: 260.07 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropoxy-4-iodobenzene - 1243459-31-5

Specification

CAS No. 1243459-31-5
Molecular Formula C9H9IO
Molecular Weight 260.07 g/mol
IUPAC Name 1-cyclopropyloxy-4-iodobenzene
Standard InChI InChI=1S/C9H9IO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2
Standard InChI Key VHJGSLQTHIPYAC-UHFFFAOYSA-N
SMILES C1CC1OC2=CC=C(C=C2)I
Canonical SMILES C1CC1OC2=CC=C(C=C2)I

Introduction

Chemical Identity and Structure

Basic Information

1-Cyclopropoxy-4-iodobenzene is identified by the CAS number 1243459-31-5 and possesses the molecular formula C9H9IO with a molecular weight of 260.07 g/mol . The compound features a benzene ring with an iodine atom at the para position (carbon 4) and a cyclopropoxy group at position 1 . This structural arrangement contributes to its unique chemical behavior and potential applications.

Structural Representation

The compound's structure includes a cyclopropoxy group, which consists of a three-membered carbon ring attached to an oxygen atom that connects to the benzene ring. The iodine atom is positioned at the para position relative to the cyclopropoxy group. This arrangement affects the electronic distribution across the molecule, influencing its reactivity patterns and interactions with biological systems.

The IUPAC name for this compound is 1-cyclopropyloxy-4-iodobenzene, though it is also known by synonyms such as 1-cyclopropoxy-4-iodo-benzene and 1-cyclopropyloxy-4-iodobenzene .

Physical and Chemical Properties

Computed Properties

Based on computational analysis, 1-Cyclopropoxy-4-iodobenzene exhibits the following properties:

PropertyValueReference
Molecular Weight260.07 g/mol
XLogP3-AA3.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Exact Mass259.96981 Da

The XLogP3-AA value of 3.1 suggests moderate lipophilicity, indicating potential for membrane permeability in biological systems . The absence of hydrogen bond donors (0) and the presence of only one hydrogen bond acceptor suggest limited hydrogen bonding capability, which may influence its solubility and interactions with biological molecules .

Structural Identifiers

For research and database purposes, the compound is identified using several standardized notations:

IdentifierValue
InChIInChI=1S/C9H9IO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2
InChIKeyVHJGSLQTHIPYAC-UHFFFAOYSA-N
SMILESC1CC1OC2=CC=C(C=C2)I

These standardized identifiers facilitate the accurate identification and retrieval of information about the compound across different chemical databases and literature sources .

Biological Activity

Mechanism of Action and Interactions

1-Cyclopropoxy-4-iodobenzene shares structural similarities with iodobenzene, suggesting it may interact with enzymes and receptors in a similar manner. While the primary biological targets remain under investigation, the compound's structure suggests potential for specific molecular interactions that could be exploited in pharmacological research.

Compounds with similar structures have demonstrated interactions with biological systems, often through binding to specific enzymes or receptors, resulting in altered biochemical activities. The precise mechanism of action for 1-Cyclopropoxy-4-iodobenzene requires further investigation to fully characterize its biological effects.

Comparison with Related Compounds

1-Cyclopropyl-4-iodobenzene

1-Cyclopropyl-4-iodobenzene (CAS: 57807-27-9) is a structurally related compound with a molecular formula of C9H9I and a molecular weight of 244.07 g/mol . Unlike 1-Cyclopropoxy-4-iodobenzene, this compound features a cyclopropyl group directly attached to the benzene ring rather than connected via an oxygen atom .

This subtle structural difference likely influences the compounds' respective physical properties, reactivity patterns, and potential biological activities. The direct carbon-carbon bond in 1-Cyclopropyl-4-iodobenzene versus the carbon-oxygen-carbon linkage in 1-Cyclopropoxy-4-iodobenzene would affect electronic distribution, bond angles, and molecular conformation .

4-Chloro-2-cyclopropoxy-1-iodobenzene

4-Chloro-2-cyclopropoxy-1-iodobenzene (CAS: 1243387-37-2) represents another structural variant, featuring both chlorine and iodine atoms on the benzene ring, along with a cyclopropoxy group. With a molecular formula of C9H8ClIO and molecular weight of 294.516 g/mol, this compound exhibits increased complexity compared to 1-Cyclopropoxy-4-iodobenzene.

The additional chlorine substituent and different substitution pattern would significantly alter the compound's electronic properties, potentially enhancing its utility in specific synthetic pathways and applications. This compound has been noted for its potential applications in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

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